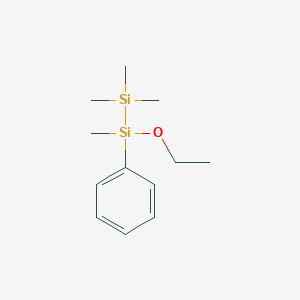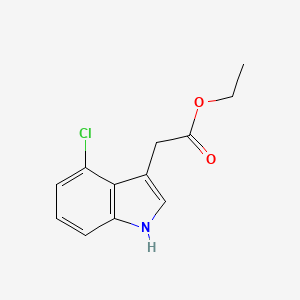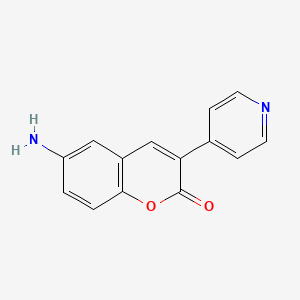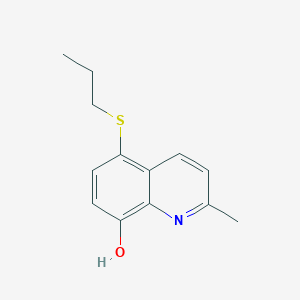![molecular formula C16H10FN B11873276 11-Fluoroindolo[1,2-B]isoquinoline CAS No. 875740-50-4](/img/structure/B11873276.png)
11-Fluoroindolo[1,2-B]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct electrophilic fluorination of an isoquinoline derivative using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is an efficient electrophilic fluorine source . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 11-Fluoroindolo[1,2-B]isoquinoline, often employs transition metal-catalyzed synthetic approaches. These methods enable the efficient incorporation of fluorine-containing functional groups into the isoquinoline ring system .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Fluoroindolo[1,2-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
11-Fluoroindolo[1,2-B]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 11-Fluoroindolo[1,2-B]isoquinoline involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it forms hydrogen bonds and π-π interactions with the enzyme, altering its conformation and inhibiting its activity . This inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia, making it a potential therapeutic agent for diabetes .
Vergleich Mit ähnlichen Verbindungen
Indolo[1,2-B]isoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
Fluorinated Isoquinolines: A broader class of compounds with varying positions of fluorine substitution, each exhibiting unique properties.
Uniqueness: 11-Fluoroindolo[1,2-B]isoquinoline stands out due to its specific fluorine substitution, which imparts unique electronic and steric effects. These effects can enhance its biological activity and stability compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
875740-50-4 |
|---|---|
Molekularformel |
C16H10FN |
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
11-fluoroindolo[1,2-b]isoquinoline |
InChI |
InChI=1S/C16H10FN/c17-16-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(16)18/h1-10H |
InChI-Schlüssel |
MMICOGCICHCRIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3N2C=C4C=CC=CC4=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)






